5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
CAS No.: 26542-65-4
Cat. No.: VC6354869
Molecular Formula: C10H7N3S2
Molecular Weight: 233.31
* For research use only. Not for human or veterinary use.
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione - 26542-65-4](/images/structure/VC6354869.png)
Specification
CAS No. | 26542-65-4 |
---|---|
Molecular Formula | C10H7N3S2 |
Molecular Weight | 233.31 |
IUPAC Name | 5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione |
Standard InChI | InChI=1S/C10H7N3S2/c14-9-11-12-10-13(9)8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H,11,14) |
Standard InChI Key | JBOIAPARIKXTEG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC3=NNC(=S)N23 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The core structure of 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione consists of:
-
A thiazole ring (five-membered ring with nitrogen and sulfur atoms at positions 1 and 3).
-
A fused 1,2,4-triazole ring (five-membered ring with three nitrogen atoms).
-
A phenyl group at position 5 of the thiazole ring.
-
A thione group (-C=S) at position 3 of the triazole ring.
This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets .
Tautomerism and Stability
Like other mercapto-triazoles, this compound may exhibit tautomerism between the thione (-C=S) and thiol (-SH) forms. The thione form is generally more stable in the solid state and polar solvents due to resonance stabilization .
Synthetic Methodologies
General Synthesis Strategies
Two primary routes dominate the synthesis of thiazolo-triazole derivatives:
Condensation of Mercapto-Triazoles with α-Halogenocarbonyls
This method involves reacting 3-mercapto-1,2,4-triazole derivatives with α-halogenated ketones (e.g., phenacyl bromides) under acidic or alkaline conditions. For example:
-
Procedure A: Refluxing 3-phenyl-5-mercapto-1,2,4-triazole with phenacyl bromide in ethanol, followed by acid catalysis (H₂SO₄), yields cyclized products .
-
Procedure B: Intermediate thioethers are isolated and cyclized using concentrated H₂SO₄ at room temperature .
Cyclization of Thiosemicarbazides
Hydrazides of benzoic acid react with alkyl isothiocyanates to form thiosemicarbazides, which undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. Subsequent reactions with α-halogenated ketones introduce the thiazole moiety .
Optimization and Yield
-
Reaction Time: Cyclization typically requires 2–30 hours under reflux, monitored by TLC .
-
Yields: Reported yields for analogous compounds range from 72% to 83%, depending on substituents and reaction conditions .
Table 1: Synthesis Conditions for Analogous Thiazolo-Triazoles
Starting Material | Reagent | Conditions | Yield (%) |
---|---|---|---|
3-Phenyl-5-mercapto-triazole | Phenacyl bromide | EtOH, H₂SO₄, reflux | 81 |
4-Chlorophenyl hydrazide | Ethyl 2-chloroacetoacetate | NaOH, EtOH, reflux | 80 |
Physicochemical Characterization
Spectral Data (Hypothetical for Target Compound)
While direct data for 5-phenyl-2H- thiazolo[2,3-c] triazole-3-thione are unavailable, analogs provide benchmarks:
-
IR Spectroscopy: Thione C=S stretch observed at ~1,150–1,250 cm⁻¹; aromatic C-H stretches at ~3,060 cm⁻¹ .
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm; NH protons appear as broad singlets near δ 14.5 ppm .
-
MS: Molecular ion peaks [M+H]⁺ align with calculated masses (e.g., m/z 278.3 for C₁₆H₁₁N₃S) .
Thermal Properties
-
Melting Points: Analogous thiazolo-triazoles exhibit melting points between 104°C and 164°C, influenced by substituent polarity .
Biological Activity and Applications
Compound | Activity (IC₅₀ or MIC) | Target Organism/Cell Line |
---|---|---|
1-Phenyl-thiazolo-triazole | COX-2 inhibition: 12 µM | In vitro assay |
4-Bromo-thiazolo-triazole | MIC: 8 µg/mL | S. aureus |
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups (e.g., -Br, -CF₃) enhance antimicrobial potency.
-
Phenyl Substituents improve lipid solubility, aiding membrane penetration .
Research Gaps and Future Directions
-
Synthetic Challenges: Scalability of multi-step procedures and purification of regioisomers.
-
In Vivo Studies: Limited data on pharmacokinetics and toxicity profiles.
-
Computational Modeling: DFT studies to predict reactivity and binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume